molecular formula C13H28OSi2 B14504021 Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane CAS No. 62896-56-4

Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane

Katalognummer: B14504021
CAS-Nummer: 62896-56-4
Molekulargewicht: 256.53 g/mol
InChI-Schlüssel: ZLBQDMVOUWYYQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a trimethylsilyl group and an alkyne functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane typically involves the reaction of trimethylsilylacetylene with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the acetylide anion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing alkynes.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Wirkmechanismus

The mechanism of action of Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the alkyne group can undergo addition reactions. These properties make the compound a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilylacetylene: Similar structure but lacks the additional alkyl group.

    Trimethylsilylpropyne: Contains a propynyl group instead of a heptynyl group.

    Trimethylsilylbutyne: Contains a butynyl group instead of a heptynyl group.

Uniqueness

Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane is unique due to its specific combination of a trimethylsilyl group and a heptynyl group. This structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

62896-56-4

Molekularformel

C13H28OSi2

Molekulargewicht

256.53 g/mol

IUPAC-Name

trimethyl(1-trimethylsilylhept-1-yn-3-yloxy)silane

InChI

InChI=1S/C13H28OSi2/c1-8-9-10-13(14-16(5,6)7)11-12-15(2,3)4/h13H,8-10H2,1-7H3

InChI-Schlüssel

ZLBQDMVOUWYYQH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C#C[Si](C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.